Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride, with the Chemical Abstracts Service number 57898-71-2, is a significant impurity of the pharmaceutical compound Acebutolol. This compound is primarily studied within the context of its role in pharmacological applications and its synthesis as a by-product during the manufacturing of Acebutolol, a beta-blocker used for treating hypertension and certain heart conditions.
Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride is derived from the chemical modifications of Acebutolol, which itself is synthesized through various chemical pathways involving the reaction of specific precursors. The compound can be sourced from specialized chemical suppliers and research laboratories that focus on pharmaceutical intermediates.
This compound falls under the category of pharmaceutical impurities. It is classified as a beta-blocker derivative due to its structural relationship with Acebutolol. Its molecular formula is C_{20}H_{28}ClN_{3}O_{3}, and it has a molecular weight of 400.94 grams per mole.
The synthesis of Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride typically involves several steps that can include:
The synthesis may utilize various solvents and catalysts, depending on the specific method employed. For instance, reactions may be conducted under controlled temperatures to optimize yield and minimize side reactions.
The molecular structure of Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride can be depicted as follows:
The structural analysis can be further elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the compound's conformation and purity.
Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride can participate in various chemical reactions typical for beta-blocker derivatives:
These reactions are crucial for understanding how Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride can be transformed into other pharmacologically active compounds or intermediates during drug development processes.
The mechanism of action for Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride is closely related to that of its parent compound, Acebutolol. It primarily functions by blocking beta-adrenergic receptors in the heart, which leads to decreased heart rate and contractility.
Research indicates that compounds like Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride exhibit similar pharmacodynamic properties, contributing to their efficacy in managing cardiovascular conditions.
Relevant data regarding these properties can be obtained from material safety data sheets (MSDS) provided by chemical suppliers.
Rac 3-Deacetyl-3-butanoyl Acebutolol Hydrochloride serves several purposes in scientific research:
The systematic IUPAC name for this deuterated analog is:N-[3-Butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide hydrochloride [1] [3]. This nomenclature precisely defines the compound’s structural features:
The molecular formula C₂₀H₂₈D₅ClN₂O₄ (validated by high-resolution mass spectrometry) confirms the replacement of five hydrogen atoms with deuterium at specified positions [1] [3]. The non-deuterated analog (Acebutolol EP Impurity K) has the formula C₂₀H₃₂N₂O₄·HCl, highlighting isotopic divergence [8].
Table 1: Molecular Formula Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Registry Number |
|---|---|---|---|
| rac 3-Deacetyl-3-butanoyl Acebutolol-d5 HCl | C₂₀H₂₈D₅ClN₂O₄ | 405.97 g/mol | 1329836-09-0 |
| Non-deuterated Impurity K (HCl salt) | C₂₀H₃₃ClN₂O₄* | 400.94 g/mol | 57898-71-2 |
Note: Non-deuterated formula represented as protonated form C₂₀H₃₂N₂O₄·HCl (exact mass 364.48 g/mol for freebase) [2] [8].
This compound is designated as "rac" (racemic), indicating a 1:1 mixture of (R)- and (S)-enantiomers at the chiral center of the 2-hydroxypropoxy side chain [1] [4]. The racemic nature arises from:
Chiral HPLC or capillary electrophoresis separates the enantiomers, but the pharmacopeial impurity standard is typically supplied as the racemate to reflect metabolic origins. The stereochemical heterogeneity impacts spectroscopic properties but not quantification in analytical applications [3] [8].
Deuterium atoms are incorporated at five specific sites: the -CH₂- group (positions 1,1) and the -CH- group (positions 2,3,3) of the 2-hydroxypropoxy chain, yielding a pentadeuterated (d₅) species [1] [7]. Key characteristics:
Table 2: Deuterium Labeling Pattern
| Position | Atomic Site | Deuterium Count | Chemical Environment |
|---|---|---|---|
| 1 | -CH₂- (methylene) | 2 (1,1) | Adjacent to ether oxygen |
| 2 | -CH- (methine) | 1 | Bearing hydroxyl group |
| 3 | -CH- (methine) | 2 (3,3) | Bearing isopropylamino group |
NMR Spectroscopy
Mass Spectrometry
FT-IR Spectroscopy
Acebutolol EP Impurity K (non-deuterated) is structurally identical except for protium at all deuterium-labeled positions [2] [8]. Critical distinctions:
Table 3: Isotopic vs. Non-Isotopic Impurity Profile
| Property | rac 3-Deacetyl-3-butanoyl Acebutolol-d5 HCl | Acebutolol EP Impurity K HCl |
|---|---|---|
| Molecular Weight | 405.97 g/mol | 400.94 g/mol |
| CAS Number | 1329836-09-0 | 57898-71-2 |
| Mass Spectrometry | +5 m/z shift in [M+H]⁺ vs. non-deuterated | Base peak at m/z 365.2 [M+H]⁺ |
| Chromatographic Behavior | Slightly shorter HPLC retention time (H/D isotope effect) | Reference retention time (EP method) |
| Primary Application | Internal standard for LC-MS quantification | Pharmacopeial reference impurity |
The deuterated variant serves as an isotopic internal standard in mass spectrometry, enabling precise quantification of Acebutolol and its metabolites by compensating for matrix effects. In contrast, the non-deuterated Impurity K is a pharmacopeial reference material for monitoring manufacturing impurities [3] [8] [9].
Comprehensive Compound Listing
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8